

Ophiopogonin C': A Comprehensive Technical Guide to its Structural Elucidation and Spectroscopic Profile

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Compound of Interest

Compound Name: *Ophiopogonin C*

Cat. No.: *B1679726*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonin C', a steroidal saponin isolated from the tubers of *Ophiopogon japonicus*, has garnered attention within the scientific community for its potential pharmacological activities. As a derivative of diosgenin, a well-known precursor in the synthesis of steroidal drugs, **Ophiopogonin C'** is of significant interest for further investigation and development. This technical guide provides a detailed overview of the structural elucidation of **Ophiopogonin C'** and a summary of its available spectroscopic data. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and related fields.

Structural Elucidation

The structural elucidation of **Ophiopogonin C'** has been accomplished through a combination of chemical and spectroscopic methods. The core structure is the spirostanol aglycone, diosgenin, which is glycosidically linked to a disaccharide chain.

The definitive structure of **Ophiopogonin C'** has been identified as diosgenin 3-O- α -L-rhamnopyranosyl-(1 \rightarrow 2)- β -D-glucopyranoside. This was determined through extensive analysis

of its spectroscopic data, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, and by comparison with known compounds.

It is important to note a point of potential ambiguity in nomenclature found in the literature. While **Ophiopogonin C'** is identified as the diosgenin glycoside described above, some earlier texts may refer to "**Ophiopogonin C**" as a distinct entity, specifically as mono-O-acetylophiopogonin D. For the purposes of this guide, the focus remains on the more extensively characterized **Ophiopogonin C'**.

Spectroscopic Data

The spectroscopic data are fundamental to the structural confirmation of **Ophiopogonin C'**. The following sections summarize the key findings from mass spectrometry and NMR spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) has been instrumental in determining the molecular formula and fragmentation pattern of **Ophiopogonin C'**.

Parameter	Value	Reference
Molecular Formula	C ₃₉ H ₆₂ O ₁₂	[1]
[M-H] ⁻ Ion (m/z)	721.4157	[1]
Key Fragment Ion (m/z)	575	[1]
Interpretation of Fragmentation	The product ion at m/z 575 corresponds to the loss of a rhamnose moiety from the precursor ion, a characteristic fragmentation pattern for this type of glycoside.[1]	

Nuclear Magnetic Resonance (NMR) Spectroscopy

While numerous publications reference the use of ¹H and ¹³C NMR spectroscopy in the structural elucidation of **Ophiopogonin C'**, a complete and publicly available tabular dataset of

its NMR assignments remains elusive in the reviewed literature. The data for the aglycone, diosgenin, is well-established and serves as a crucial reference for the assignment of the steroidal portion of the molecule.

Note: The following tables for ^1H and ^{13}C NMR data are currently incomplete due to the lack of a comprehensive, published dataset specifically for **Ophiopogonin C'**. The data for the diosgenin moiety can be inferred from established literature on diosgenin itself.

Table 1: ^1H NMR Spectroscopic Data (Data not fully available in searched literature)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aglycone (Diosgenin Moiety)			
...
Sugar Moiety (Rhamnose)			
...
Sugar Moiety (Glucose)			
...

Table 2: ^{13}C NMR Spectroscopic Data (Data not fully available in searched literature)

Carbon	Chemical Shift (δ , ppm)
Aglycone (Diosgenin Moiety)	
...	...
Sugar Moiety (Rhamnose)	
...	...
Sugar Moiety (Glucose)	
...	...

Experimental Protocols

Detailed experimental protocols for the isolation and purification of **Ophiopogonin C'** are often described in general terms in the literature. A typical workflow involves the extraction of the dried and powdered tubers of *Ophiopogon japonicus* followed by chromatographic separation.

General Isolation Procedure

- **Extraction:** The plant material is typically extracted with a polar solvent such as methanol or ethanol.
- **Partitioning:** The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity to remove non-polar constituents.
- **Column Chromatography:** The resulting fraction is repeatedly purified using column chromatography techniques. Common stationary phases include silica gel and octadecylsilyl (ODS) silica gel, with gradient elution using solvent systems such as chloroform-methanol or methanol-water.
- **Final Purification:** Final purification is often achieved through preparative high-performance liquid chromatography (HPLC) to yield pure **Ophiopogonin C'**.

Spectroscopic Analysis

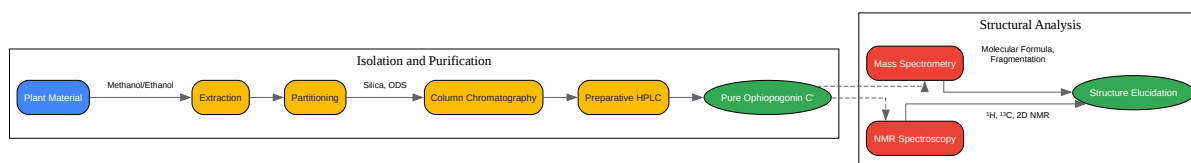
- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent, typically deuterated methanol (CD_3OD) or

pyridine- d_5 . 2D NMR experiments such as COSY, HSQC, and HMBC are employed for the complete assignment of proton and carbon signals.

- **Mass Spectrometry:** High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Visualization of the Structural Elucidation Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of **Ophiopogonin C'**.



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References

- 1. researchgate.net [researchgate.net]
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